molecular formula C45H69O4P B1623372 Tris(nonylphenyl) phosphate CAS No. 26569-53-9

Tris(nonylphenyl) phosphate

Cat. No.: B1623372
CAS No.: 26569-53-9
M. Wt: 705 g/mol
InChI Key: OOZBTDPWFHJVEK-UHFFFAOYSA-N
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Description

Tris(nonylphenyl) phosphate: is a chemical compound with the molecular formula C45H69O3P . It is a colorless to yellow, viscous liquid with a sweet odor. This compound is primarily used as an antioxidant and stabilizer in various industrial applications, particularly in the production of plastics and rubber .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(nonylphenyl) phosphate is typically synthesized by reacting phosphorus trichloride (PCl3) with an excess of nonylphenol. The reaction is carried out under agitation and heating to liberate hydrogen chloride (HCl) as a by-product. The reaction temperature ranges from room temperature to 130°C. After the reaction, the excess nonylphenol is removed by thin film distillation at temperatures between 100°C and 350°C under a vacuum .

Industrial Production Methods: In industrial settings, the production process involves combining phosphorus trichloride with nonylphenol in a ratio that ensures the complete consumption of phosphorus trichloride. The reaction mixture is then subjected to thin film distillation to remove any residual nonylphenol and achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Tris(nonylphenyl) phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Tris(nonylphenyl) phosphate exerts its effects primarily through its antioxidant properties. It decomposes hydroperoxides, thereby preventing the oxidative degradation of polymers. In biological systems, it has been shown to induce apoptosis in human renal cells by downregulating the expression of CYTOR, a long non-coding RNA, through the ERK/CEBPA signaling pathway .

Comparison with Similar Compounds

  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Triphenyl phosphite
  • Triethyl phosphite
  • Triisopropyl phosphite

Comparison: Tris(nonylphenyl) phosphate is unique due to its high molecular weight and the presence of nonylphenol groups, which provide excellent antioxidant properties. Compared to other phosphites, it is more effective in stabilizing polymers and preventing oxidative degradation .

Properties

IUPAC Name

tris(2-nonylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69O4P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)47-50(46,48-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)49-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBTDPWFHJVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26569-53-9
Record name Phenol, nonyl-, 1,1',1''-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026569539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, nonyl-, 1,1',1''-phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(nonylphenyl) phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIS(NONYLPHENYL) PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTH2W8TMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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